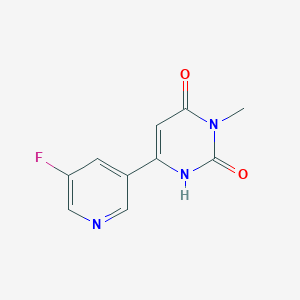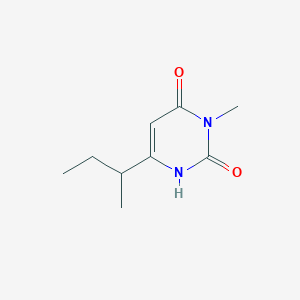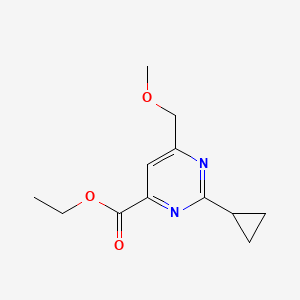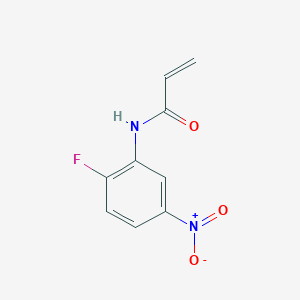
N-(2-fluoro-5-nitrophenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
N-(4-nitrophenyl)acrylamide, a similar compound to N-(2-fluoro-5-nitrophenyl)acrylamide, has been synthesized and characterized for potential biomedical applications. This research involved both experimental and theoretical approaches, including spectroscopic techniques and Density Functional Theory.Molecular Structure Analysis
The molecular weight of N-(2-fluoro-5-nitrophenyl)acrylamide is 210.16 g/mol. The InChI Key is UKCONODVTBJGNG-UHFFFAOYSA-N.Chemical Reactions Analysis
Acrylamide derivatives, including those similar to N-(2-fluoro-5-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research utilized chemical and electrochemical methods to demonstrate that these compounds are effective corrosion inhibitors.Physical And Chemical Properties Analysis
Studies on fluoro-alkylated acrylamide oligomers, which are structurally related to N-(2-fluoro-5-nitrophenyl)acrylamide, have revealed interesting properties like solubility in water and organic solvents, and the ability to reduce surface tension effectively.Aplicaciones Científicas De Investigación
Synthesis and Characterization for Biomedical Research
N-(4-nitrophenyl)acrylamide, a similar compound to N-(2-fluoro-5-nitrophenyl)acrylamide, has been synthesized and characterized for potential biomedical applications. This research involved both experimental and theoretical approaches, including spectroscopic techniques and Density Functional Theory. The compound was evaluated for its interaction with nucleic acid bases and certain amino acids, with implications for its use in biomedical research due to its low toxicity on cancer cells as determined by experimental studies and theoretical calculations of reactivity descriptors (Tanış, Çankaya, & Yalçın, 2019).
Corrosion Inhibition Properties
Acrylamide derivatives, including those similar to N-(2-fluoro-5-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research utilized chemical and electrochemical methods to demonstrate that these compounds are effective corrosion inhibitors, suggesting potential industrial applications (Abu-Rayyan et al., 2022).
Fluorescence Quenching Studies in Proteins
Acrylamide, a key component of N-(2-fluoro-5-nitrophenyl)acrylamide, has been utilized in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins. This technique has applications in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Application in EGFR Binding Probes
Compounds related to N-(2-fluoro-5-nitrophenyl)acrylamide have been developed as irreversible EGFR binding probes. These molecules, particularly those substituted at specific positions, bind to the ATP binding domain of the epidermal growth factor receptor, showing potential as targeting agents for positron emission tomography (PET) (Vasdev et al., 2004).
Properties of Fluoro-alkylated Acrylamide Oligomers
Studies on fluoro-alkylated acrylamide oligomers, which are structurally related to N-(2-fluoro-5-nitrophenyl)acrylamide, have revealed interesting properties like solubility in water and organic solvents, and the ability to reduce surface tension effectively. These oligomers have shown potential in forming intra- or inter-molecular aggregates, suggesting applications in new fluorinated materials (Sawada et al., 2000).
Mecanismo De Acción
Compounds related to N-(2-fluoro-5-nitrophenyl)acrylamide have been developed as irreversible EGFR binding probes. These molecules, particularly those substituted at specific positions, bind to the ATP binding domain of the epidermal growth factor receptor, showing potential as targeting agents for positron emission tomography (PET).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-2-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h2-5H,1H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCONODVTBJGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



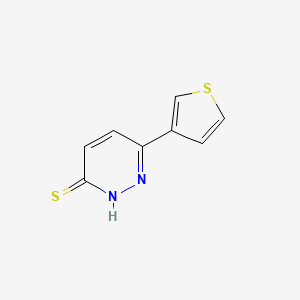
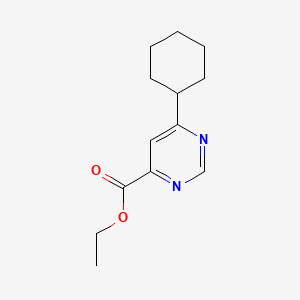

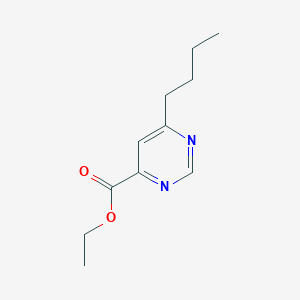

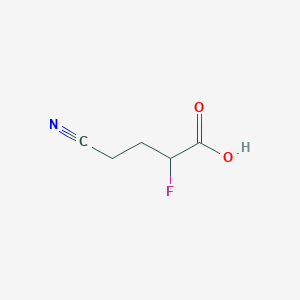
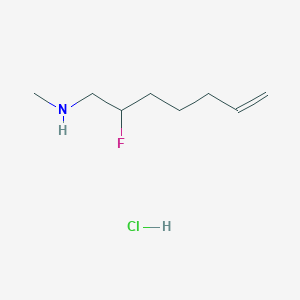

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)

